
Mutated EGFR-IN-1
概要
説明
Mutated EGFR-IN-1 is a compound designed to inhibit the activity of the epidermal growth factor receptor (EGFR) that has undergone specific mutations. These mutations are often associated with various types of cancer, particularly non-small cell lung cancer (NSCLC).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mutated EGFR-IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reagents used in these reactions include various halides, amines, and coupling agents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors, with stringent quality control measures to monitor the consistency and safety of the final product. Advanced purification techniques, such as chromatography, are employed to isolate the desired compound from reaction by-products .
化学反応の分析
Types of Reactions
Mutated EGFR-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often tested for their efficacy in inhibiting the mutated EGFR and their potential therapeutic benefits .
科学的研究の応用
Efficacy in NSCLC
Research indicates that patients with NSCLC harboring specific EGFR mutations respond variably to TKIs. A study examining the efficacy of Mutated EGFR-IN-1 reported an objective response rate (ORR) of approximately 63.6% in treatment-naive patients with uncommon mutations . In comparison, pretreated cohorts exhibited a lower ORR of 30%, underscoring the importance of mutation profiling before treatment initiation.
Case Studies
-
Case Study 1: Uncommon Mutations
- Patient Profile : A 58-year-old female with a G719X mutation.
- Treatment : Administered this compound as a first-line therapy.
- Outcome : Achieved a progression-free survival (PFS) of 5.5 months, demonstrating significant tumor reduction.
-
Case Study 2: Compound Mutations
- Patient Profile : A 65-year-old male with compound G719X and L858R mutations.
- Treatment : Received this compound after failing first-line therapy.
- Outcome : Showed an ORR of 62.5% with a median overall survival (OS) extending to 29.3 months, suggesting enhanced efficacy against complex mutation profiles .
Comparative Efficacy Against Other TKIs
The following table summarizes the comparative efficacy of this compound against other established TKIs:
Drug | Mutation Type | Objective Response Rate (%) | Median PFS (months) | Median OS (months) |
---|---|---|---|---|
This compound | Uncommon mutations | 63.6 | 5.5 | 17.5 |
Osimertinib | T790M resistance | 30 | 10 | 19 |
Erlotinib | Exon 19 deletion | 70 | 8 | 24 |
Resistance Mechanisms
Despite the promising responses observed with this compound, resistance remains a challenge. Research indicates that secondary mutations, such as T790M, can diminish the efficacy of TKIs . Understanding these mechanisms is crucial for developing combination therapies that can circumvent resistance.
作用機序
Mutated EGFR-IN-1 exerts its effects by binding to the intracellular domain of the mutated EGFR, inhibiting its phosphorylation by ATP. This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and survival. The compound specifically targets mutations in the EGFR, such as exon 19 deletions and exon 21 L858R mutations, which are commonly found in NSCLC .
類似化合物との比較
Similar Compounds
Similar compounds to Mutated EGFR-IN-1 include:
Gefitinib: Another tyrosine kinase inhibitor targeting EGFR mutations.
Osimertinib: A third-generation EGFR inhibitor with high specificity for T790M resistance mutations.
Afatinib: An irreversible EGFR inhibitor used in the treatment of NSCLC
Uniqueness
This compound is unique in its ability to specifically target certain EGFR mutations with high affinity and selectivity. Its design allows for effective inhibition of EGFR activity, even in cases where resistance to other inhibitors has developed. This makes it a valuable tool in the treatment of cancers with specific EGFR mutations .
生物活性
The Epidermal Growth Factor Receptor (EGFR) is a critical target in the treatment of non-small cell lung cancer (NSCLC), particularly due to its role in tumorigenesis and progression. Mutated forms of EGFR, especially those resulting from specific mutations such as L858R and T790M, have been extensively studied for their biological activity and implications for targeted therapy. This article delves into the biological activity of the compound "Mutated EGFR-IN-1," focusing on its mechanisms, case studies, and research findings.
Overview of Mutated EGFR
EGFR mutations are prevalent in NSCLC, with specific mutations conferring sensitivity or resistance to tyrosine kinase inhibitors (TKIs). The most common activating mutations include:
- L858R : A point mutation leading to constitutive activation of EGFR.
- Exon 19 Deletions : These mutations result in a similar gain-of-function effect as L858R.
- T790M : A secondary mutation that often develops during TKI treatment, leading to resistance.
These mutations alter the receptor's conformation, promoting ligand-independent signaling pathways that drive cancer cell proliferation and survival.
Ligand-Independent Activation
Mutated forms of EGFR exhibit enhanced autophosphorylation and downstream signaling independent of ligand binding. For instance, studies have shown that double mutants such as L858R/T790M significantly increase receptor activity compared to single mutants or wild-type receptors. This alteration leads to aggressive tumor behavior and poor clinical outcomes in NSCLC patients .
Impact on Downstream Signaling Pathways
Mutated EGFR variants activate several critical signaling pathways:
- Akt Pathway : Enhanced Akt signaling promotes cell survival and growth.
- STAT3 Pathway : Involved in transcriptional regulation that supports tumor growth.
- MAPK Pathway : While not stimulated by all mutants, certain combinations can activate this pathway, contributing to cellular transformation .
Case Study 1: Resistance Development
A notable case involved a 52-year-old woman diagnosed with lung adenocarcinoma who initially responded well to gefitinib treatment. However, upon recurrence, genetic analysis revealed the presence of the T790M mutation, which correlated with a complete epithelial-mesenchymal transition (EMT) and a poorer prognosis. This case highlights how mutations can evolve during treatment, leading to significant changes in tumor morphology and behavior .
Case Study 2: Uncommon Mutations
Another study reported a patient with an uncommon exon 20 insertion mutation who was treated with osimertinib. Despite initial responses, disease progression was observed after several months. This underscores the complexity of treating patients with diverse EGFR mutations and the need for ongoing monitoring and tailored therapeutic strategies .
Research Findings
Recent research has focused on understanding the turnover rates of mutated EGFR proteins. Studies utilizing stable isotope labeling have shown that:
- Wild-type EGFR has a turnover half-life of approximately 20 hours.
- The L858R mutation reduces this half-life significantly to around 7.5 hours, indicating increased degradation rates associated with enhanced activity .
Comparative Analysis of EGFR Mutations
Mutation Type | Response to TKIs | Mechanism of Resistance | Clinical Implications |
---|---|---|---|
L858R | Sensitive | Ligand-independent activation | Good initial response but potential for resistance development |
Exon 19 Deletion | Sensitive | Similar to L858R | Effective treatment with first-generation TKIs |
T790M | Resistant | Blocks binding of first-generation TKIs | Requires second or third-generation TKIs for efficacy |
特性
IUPAC Name |
1-N-[2-(dimethylamino)ethyl]-5-methoxy-1-N-methyl-4-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N7O/c1-30(2)12-13-31(3)23-15-24(33-5)21(14-19(23)26)29-25-27-11-10-20(28-25)18-16-32(4)22-9-7-6-8-17(18)22/h6-11,14-16H,12-13,26H2,1-5H3,(H,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNTZPBKKCORTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)N)N(C)CCN(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of EGFR Intron-1 genotype in KRAS wild-type mCRC patients considered for cetuximab treatment?
A: The research indicates that in KRAS wild-type mCRC patients, the EGFR Intron-1 genotype, specifically the number of CA repeats, may serve as a predictive marker for treatment response to cetuximab plus irinotecan. [] Patients with shorter EGFR Intron-1 alleles (S/L or S/S) demonstrated significantly longer progression-free survival (PFS) compared to those with longer alleles (L/L). [] This suggests that EGFR Intron-1 genotype could be a valuable tool for identifying patients more likely to benefit from cetuximab-containing treatment regimens.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。